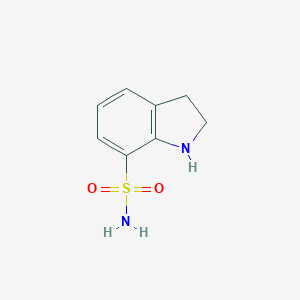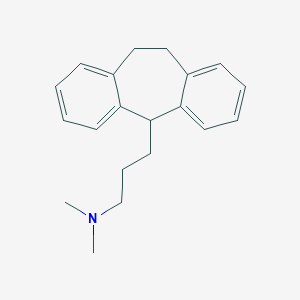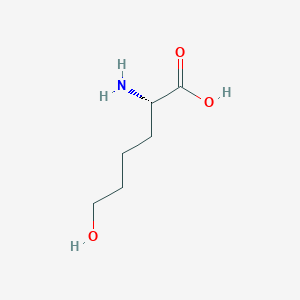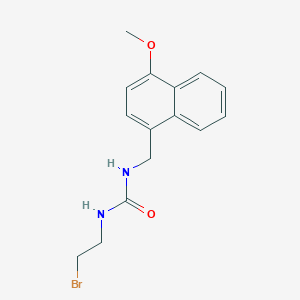
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-, also known as BES or BES-HCl, is a chemical compound that has been widely used in scientific research. BES is a zwitterionic buffer that is commonly used in biochemical and molecular biology experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 343.72 g/mol.
作用机制
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- acts as a buffer by maintaining a stable pH in the solution. It has a pKa value of 7.5, which makes it an effective buffer in the pH range of 6.5-8.5. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- also has the ability to form complexes with metal ions, which makes it useful in metal-catalyzed reactions.
生化和生理效应
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been shown to have minimal effects on biochemical and physiological processes. It is considered to be a non-toxic and non-irritant compound. However, it is important to note that Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- should be handled with care as it is a hazardous chemical and can cause skin and eye irritation.
实验室实验的优点和局限性
One of the main advantages of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is its ability to maintain a stable pH in the solution, which is critical in many biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is also relatively inexpensive and readily available. However, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has some limitations, including its limited buffering capacity in acidic and alkaline pH ranges. It is also not suitable for experiments that require a high buffering capacity.
未来方向
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in scientific research. One potential application is its use in the synthesis of new organic compounds. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- could also be used as a buffer in new types of biochemical and molecular biology experiments. Additionally, further research could be conducted to investigate the potential physiological effects of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- on living organisms.
Conclusion:
In conclusion, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a zwitterionic buffer that has been widely used in scientific research. It has a stable pH range and the ability to form complexes with metal ions, which makes it useful in various biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is relatively inexpensive and readily available, but has some limitations in its buffering capacity. Future research could explore new applications for Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in organic synthesis and in vivo studies.
合成方法
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can be synthesized by reacting 4-methoxy-1-naphthaldehyde with 2-bromoethylamine hydrobromide in the presence of sodium borohydride. The resulting product is then purified by recrystallization from ethanol to obtain pure Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-. The chemical structure of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is shown below:
科学研究应用
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been widely used in scientific research as a zwitterionic buffer in various biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and DNA electrophoresis. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has also been used in the synthesis of various organic compounds, including steroids and peptides.
属性
CAS 编号 |
102434-28-6 |
|---|---|
产品名称 |
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- |
分子式 |
C15H17BrN2O2 |
分子量 |
337.21 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-20-14-7-6-11(10-18-15(19)17-9-8-16)12-4-2-3-5-13(12)14/h2-7H,8-10H2,1H3,(H2,17,18,19) |
InChI 键 |
XUDZEEYTDRLXRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
其他 CAS 编号 |
102434-28-6 |
同义词 |
1-(2-Bromoethyl)-3-(4-methoxy-1-naphthalenemethyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
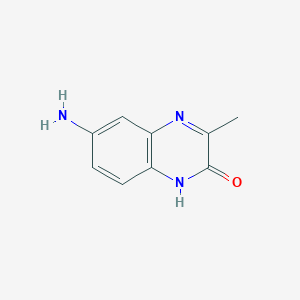
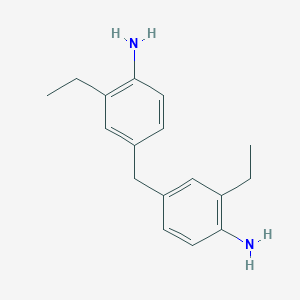
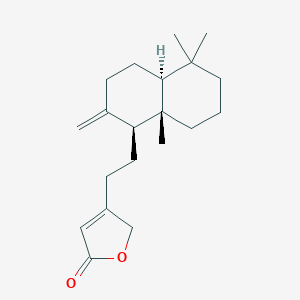
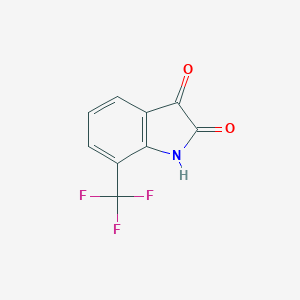
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
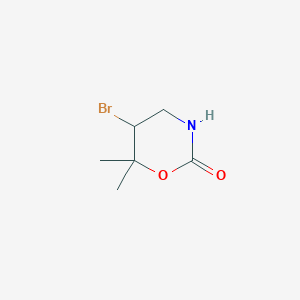
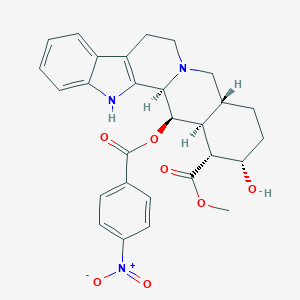

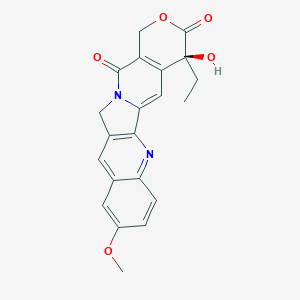
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
